molecular formula C18H14FNO2 B6450770 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 2640845-57-2

6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No. B6450770
CAS RN: 2640845-57-2
M. Wt: 295.3 g/mol
InChI Key: MQBCLOLLNXXJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (6FMDQ) is a novel synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. 6FMDQ is a member of the quinolinone family, which consists of a variety of compounds with significant biological activity. 6FMDQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. In addition, 6FMDQ has been found to have a wide range of biochemical and physiological effects, including effects on the cardiovascular, gastrointestinal, and immune systems.

Scientific Research Applications

6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. In addition, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been found to have a wide range of biochemical and physiological effects, including effects on the cardiovascular, gastrointestinal, and immune systems. In addition, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been studied for its potential use in the treatment of a variety of diseases, including cancer, HIV, and Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is still under investigation. However, it is believed that 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one exerts its biological activity by modulating the activity of various enzymes and receptors, such as cyclooxygenase-2, phosphodiesterase-4, and the nuclear factor-kappa B (NF-κB) pathway. In addition, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one may also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one have been studied extensively. Studies have shown that 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has a wide range of effects on the cardiovascular, gastrointestinal, and immune systems. For example, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been found to reduce inflammation, improve vascular function, and reduce oxidative stress. In addition, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been found to have anti-cancer, anti-microbial, and anti-viral properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in laboratory experiments include its low cost, ease of synthesis, and high purity. In addition, 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is relatively stable and can be stored for long periods of time. However, there are some limitations to using 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in laboratory experiments, such as its low solubility in water and the fact that it can be degraded by light.

Future Directions

Given the wide range of biological activities of 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, there are a number of potential future directions for its use. These include further investigation of its anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties. In addition, further research is needed to better understand the biochemical and physiological effects of 6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, as well as its potential use in the treatment of a variety of diseases, such as cancer, HIV, and Alzheimer’s disease. Finally, further research is needed to identify the optimal synthesis method and to develop improved methods of delivery.

Synthesis Methods

6-fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be synthesized via several methods, including the reaction of 4-methylbenzoyl chloride and 6-fluoro-1-methyl-1,4-dihydroquinoline in a solvent such as methylene chloride. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated by filtration and recrystallization. Other methods of synthesis have also been reported, such as the reaction of 6-fluoro-1-methyl-1,4-dihydroquinoline with 4-methylbenzoyl bromide in the presence of a base such as potassium carbonate.

properties

IUPAC Name

6-fluoro-1-methyl-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2/c1-11-3-5-12(6-4-11)17(21)15-10-20(2)16-8-7-13(19)9-14(16)18(15)22/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBCLOLLNXXJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

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